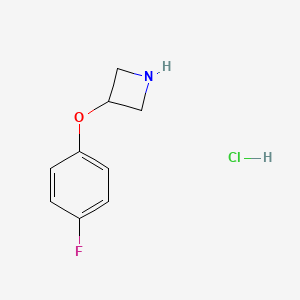

3-(4-Fluorophenoxy)azetidine hydrochloride

Description

Significance of Four-Membered Heterocycles in Modern Organic Chemistry

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are a notable class of compounds in modern organic chemistry. nih.gov Their defining feature is a four-atom ring containing at least one heteroatom (e.g., nitrogen, oxygen, or sulfur), which imparts significant ring strain. uni.luchemicalbook.com This inherent strain, lying between that of highly reactive three-membered rings (like aziridines) and more stable five-membered rings (like pyrrolidines), makes them both reasonably stable for handling and primed for specific chemical transformations. chemicalbook.com This unique reactivity allows them to serve as versatile intermediates, enabling the construction of more complex molecular frameworks through controlled ring-opening reactions. nih.govchemscene.com Their rigid structures also provide a means to limit conformational flexibility in larger molecules, an important aspect of rational drug design. chemicalbook.com

The Azetidine (B1206935) Ring System in Medicinal Chemistry and Drug Discovery Platforms

The azetidine ring, a four-membered heterocycle containing one nitrogen atom, is an increasingly important structural motif in medicinal chemistry. nih.gov Its incorporation into a drug candidate can significantly influence key physicochemical properties such as polarity, lipophilicity, and metabolic stability. The small, rigid nature of the azetidine scaffold allows it to act as a bioisostere for other chemical groups, helping to fine-tune a molecule's interaction with its biological target. Azetidines are found in a range of bioactive compounds and approved drugs, demonstrating their utility in developing treatments for various diseases. Their ability to orient substituents in well-defined spatial arrangements makes them valuable tools for structure-activity relationship (SAR) studies during the drug discovery process.

Research Significance of 3-(4-Fluorophenoxy)azetidine (B1592443) Hydrochloride as a Molecular Scaffold

3-(4-Fluorophenoxy)azetidine hydrochloride emerges as a significant molecular scaffold due to the combination of two key structural features: the azetidine ring and the 4-fluorophenoxy group. The azetidine portion provides a compact, three-dimensional framework that is desirable in modern drug design. The 4-fluorophenoxy moiety introduces an aromatic system with a fluorine atom, a common substituent in medicinal chemistry known for its ability to enhance metabolic stability and binding affinity through favorable electronic interactions. This compound serves as a valuable building block, offering chemists a starting point for the synthesis of a diverse array of more complex molecules for evaluation in various therapeutic areas. nih.gov The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic reactions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-fluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNNQAMLIXEEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613696 | |

| Record name | 3-(4-Fluorophenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-78-7 | |

| Record name | 3-(4-Fluorophenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Identity and Physicochemical Properties

The fundamental identity and characteristics of 3-(4-Fluorophenoxy)azetidine (B1592443) hydrochloride and its corresponding free base are outlined below. This data is essential for its application in a laboratory setting, providing a basis for reaction setup, purification, and characterization.

Table 1: Chemical Identifiers and Properties

| Property | 3-(4-Fluorophenoxy)azetidine Hydrochloride | 3-(4-Fluorophenoxy)azetidine (Free Base) | Reference(s) |

|---|---|---|---|

| CAS Number | 63843-78-7 | 702628-84-0 | |

| Molecular Formula | C₉H₁₁ClFNO | C₉H₁₀FNO | |

| Molecular Weight | 203.64 g/mol | 167.18 g/mol | |

| IUPAC Name | 3-(4-fluorophenoxy)azetidine;hydrochloride | 3-(4-fluorophenoxy)azetidine | |

| Synonyms | 3-(4-Fluorophenoxy)azetidine HCl | Azetidine (B1206935), 3-(4-fluorophenoxy)- | |

| Physical Form | Solid | Solid-Liquid Mixture | |

| Boiling Point | Not Available | 256 °C at 760 mmHg | |

| SMILES | C1C(CN1)OC2=CC=C(C=C2)F.Cl | C1C(CN1)OC2=CC=C(C=C2)F | uni.lu |

| InChIKey | WMNNQAMLIXEEAA-UHFFFAOYSA-N | ZDIPYYPSOHMOMO-UHFFFAOYSA-N |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis and Stereochemical Considerations of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered saturated heterocycle, is characterized by significant ring strain, which paradoxically imparts a degree of conformational rigidity and stability that is advantageous in drug design. nih.govrsc.org Unlike more flexible aliphatic chains or larger rings, the azetidine scaffold restricts the number of available conformations, which can lead to a more favorable entropic profile upon binding to a biological target. enamine.net

The azetidine ring is not planar; it adopts a puckered conformation to alleviate torsional strain. adelaide.edu.au Electron diffraction studies have determined the dihedral angle of azetidine to be approximately 37°. rsc.org The specific puckering can be influenced by the nature and stereochemistry of its substituents. researchgate.netnih.gov For a 3-substituted azetidine like 3-(4-fluorophenoxy)azetidine (B1592443), the bulky aryloxy group will have a preferred orientation (axial vs. equatorial) that minimizes steric hindrance, thus defining the spatial projection of the pharmacophoric features. The stereochemistry at the C3 position is a critical consideration, as enantiomers can exhibit vastly different biological activities and binding affinities due to the specific three-dimensional arrangement required for molecular recognition at a chiral receptor or enzyme active site. For instance, studies on azetidine-2,3-dicarboxylic acids, which are conformationally restricted analogs of NMDA, showed that different stereoisomers possessed significantly different affinities for NMDA receptors. nih.gov

Influence of the Fluorine Atom and Phenoxy Linkage on Molecular Recognition and Binding Affinity

The 4-fluoro substituent on the phenoxy ring plays a multifaceted role in modulating the compound's properties. Fluorine is a small atom with high electronegativity, and its incorporation is a common strategy in medicinal chemistry. Due to its size, it rarely introduces significant steric hindrance. researchgate.net The primary influence of the fluorine atom is electronic; its strong electron-withdrawing nature can alter the pKa of nearby functional groups and create favorable electrostatic or dipole-dipole interactions with a protein target. nih.gov The carbon-fluorine bond can also participate in non-covalent interactions, such as hydrogen bonds with backbone amides or orthogonal multipolar interactions with aromatic residues in a binding pocket. researchgate.net Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. numberanalytics.com

SAR studies on various molecular scaffolds have demonstrated the specific impact of a para-fluoro substituent. In one series of neuropeptide S receptor antagonists, a 4-fluoro derivative was found to be only slightly less potent than the unsubstituted parent compound, whereas bulkier para-substituents led to a complete loss of activity, indicating that the binding pocket has stringent steric requirements that accommodate the small fluorine atom. acs.org

The phenoxy ether linkage serves as a stable and effective linker connecting the azetidine and fluorophenyl moieties. Ether linkages are generally resistant to metabolism and can improve a molecule's lipophilicity, which influences its ability to cross biological membranes. numberanalytics.com The geometry of the ether bond also dictates the relative orientation of the two ring systems, holding them in a specific spatial arrangement that is crucial for fitting into a receptor's binding site.

Systematic Substituent Variation and Linkage Analysis of Azetidine Derivatives

To optimize the biological activity of lead compounds containing the 3-phenoxyazetidine (B1367254) core, medicinal chemists systematically vary substituents on both the azetidine and aryloxy portions of the molecule.

Modifications to the azetidine ring itself can have profound effects on binding affinity and selectivity. The nitrogen atom (N1 position) is a common site for substitution. Attaching different alkyl or aryl groups can alter the molecule's basicity, lipophilicity, and steric profile, potentially introducing new, favorable interactions with the biological target or improving pharmacokinetic properties. nih.gov

Substitutions at the C2 or C4 positions can introduce new pharmacophoric elements or serve as vectors for attaching larger functional groups. Because the azetidine ring acts as a rigid scaffold, the stereochemistry of these new substituents is critical. Studies on azetidine derivatives as GABA uptake inhibitors found that both the position of the substituent (C2 vs. C3) and the nature of the appended group (e.g., acetic acid vs. carboxylic acid) were crucial for potency at GAT-1 and GAT-3 transporters. nih.gov N-alkylation with lipophilic residues was also a key strategy explored in these studies to enhance affinity. nih.gov

The following table illustrates how substitutions on an azetidine scaffold can impact biological activity, based on published data for GABA uptake inhibitors. nih.gov

| Compound ID | Azetidine Substitution Pattern | Lipophilic N-Substituent | Target | Potency (IC₅₀ µM) |

| 1 | Azetidin-2-ylacetic acid | 4,4-Diphenylbutenyl | GAT-1 | 2.83 |

| 2 | Azetidin-2-ylacetic acid | 4,4-Bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 |

| 3 | Azetidine-3-carboxylic acid | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 15.3 |

| 4 | 3-Hydroxy-3-(4-methoxyphenyl)azetidine | N-Diphenylmethyl | GAT-1 | 26.6 |

| 5 | 3-Hydroxy-3-(4-methoxyphenyl)azetidine | N-[2-(Diphenylmethoxy)ethyl] | GAT-3 | 31.0 |

This table is generated based on data for representative azetidine derivatives to illustrate SAR principles.

The 4-fluorophenyl group can be systematically modified to probe the electronic and steric requirements of the corresponding binding pocket. Replacing the fluorine atom with other substituents allows for the fine-tuning of the molecule's properties. rsc.org

Electronic Effects: Substituting fluorine with other halogens (Cl, Br) or with electron-donating groups (e.g., methyl, methoxy) or stronger electron-withdrawing groups (e.g., cyano, trifluoromethyl) alters the electronic distribution of the phenyl ring. ubaya.ac.id These changes can impact hydrogen bond acidity/basicity and aromatic interactions (e.g., π-π stacking, cation-π interactions) with the target protein. scienceforecastoa.com

Steric Effects: The size of the substituent is a critical factor. ubaya.ac.id Replacing the small fluorine atom with progressively larger groups (e.g., methyl, ethyl, isopropyl) can introduce steric clashes within a confined binding site, leading to a loss of affinity. Conversely, in some cases, a larger group might access a new hydrophobic pocket, thereby increasing potency. As noted previously, studies have shown that while a para-fluoro group is tolerated, bulkier groups can result in a significant or complete loss of activity, highlighting the sensitivity of the binding site to steric bulk. acs.org

The following table demonstrates the principles of how varying substituents on a phenyl ring can influence biological activity.

| Substitution Position | Substituent | Electronic Effect | Steric Effect (Size) | General Impact on Activity (Example Context) |

| para | -F | Electron-withdrawing | Small | Often well-tolerated, can enhance binding acs.org |

| para | -Cl | Electron-withdrawing | Small | Often tolerated, similar to fluoro |

| para | -CH₃ | Electron-donating | Medium | May be tolerated or decrease potency |

| para | -OCH₃ | Electron-donating | Medium | Potency can be variable, may add H-bond acceptor |

| para | -CF₃ | Strongly Electron-withdrawing | Large | Can increase potency but may introduce steric clash |

| para | -N(CH₃)₂ | Strongly Electron-donating | Large | Often leads to loss of activity due to steric bulk acs.org |

| ortho/meta | -F, -Cl | Electron-withdrawing | Small | Positional change can drastically alter binding mode and affinity |

This table is illustrative of general SAR principles and not specific to 3-(4-Fluorophenoxy)azetidine hydrochloride.

While this compound features an ether linker, other linkage strategies can be employed to connect an azetidine ring to an aryl moiety. The choice of linker is a key element of rational drug design, as it controls the distance, rigidity, and vector between the two key structural fragments. Alternative linkers such as amides, sulfonamides, alkyl chains, or other heterocyclic rings can be used. Each linker type offers a different set of properties. For example, amides can act as hydrogen bond donors and acceptors, while simple alkyl chains provide more flexibility. The inclusion of the rigid azetidine ring itself within a linker can provide unique conformational constraints compared to more common flexible linkers. nih.gov The ultimate goal is to identify a linker that optimally positions the azetidine and aryl groups for productive interactions with the biological target.

Rational Design Strategies for Enhanced Biological Engagement

The 3-(4-fluorophenoxy)azetidine scaffold is employed in rational drug design for several key reasons.

One primary strategy is the use of the azetidine ring as a conformationally restricted mimetic . By replacing a more flexible portion of a known active molecule with the rigid azetidine ring, chemists can lock the molecule into a bioactive conformation, which can lead to enhanced potency and selectivity. enamine.netnih.gov For example, azetidine-based compounds have been designed as constrained analogs of neurotransmitters like GABA or amino acids like proline. nih.govnih.gov

Another important strategy is the application of bioisosterism . The azetidine ring can serve as a bioisostere for other commonly used cyclic structures, such as piperidine, morpholine, or even phenyl rings. researchgate.net This type of replacement can significantly alter a molecule's physicochemical properties, often improving solubility, reducing lipophilicity, and increasing the fraction of sp³ carbons, which is a desirable trait for improving the developability of drug candidates. The unique three-dimensional shape of the azetidine ring allows for exploration of new chemical space and can lead to novel intellectual property. researchgate.netdrughunter.com

Ultimately, the rational design of molecules incorporating the 3-(4-fluorophenoxy)azetidine core involves an iterative process of designing, synthesizing, and testing analogs to build a comprehensive understanding of the SAR, leading to compounds with optimized biological engagement and drug-like properties.

Utilization of this compound as a Lead Compound in Drug Discovery Initiatives

While extensive public-domain literature specifically detailing the use of this compound as a designated lead compound is limited, the foundational 3-phenoxyazetidine scaffold is a recognized pharmacophore in the design of biologically active molecules. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an attractive feature in medicinal chemistry. It is considered a "bioisostere" of more common ring systems like pyrrolidine (B122466) and piperidine, offering a distinct three-dimensional geometry and physicochemical properties. The constrained nature of the azetidine ring can impart conformational rigidity to a molecule, which can be advantageous for specific and high-affinity binding to biological targets.

The incorporation of a 4-fluorophenoxy group at the 3-position of the azetidine ring introduces several key features. The phenoxy group provides a larger substituent that can engage in various non-covalent interactions with a target protein, such as pi-stacking and hydrophobic interactions. The fluorine atom at the para-position of the phenyl ring is a particularly important modification. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the phenyl ring, influence the pKa of nearby functional groups, and potentially form hydrogen bonds or other electrostatic interactions with the target. Furthermore, the introduction of fluorine can block metabolic pathways, thereby improving the pharmacokinetic profile of a compound.

Drug discovery initiatives often begin with the screening of compound libraries to identify "hits"—molecules that show activity against a specific biological target. Promising hits are then optimized through iterative cycles of chemical synthesis and biological testing to generate lead compounds. The 3-(4-Fluorophenoxy)azetidine scaffold, due to its unique combination of structural and electronic features, represents a valuable starting point for such optimization efforts, particularly in the development of agents targeting the central nervous system (CNS) and other systems where monoamine transporters and G-protein coupled receptors (GPCRs) are implicated.

Design of Analogs for Modulating Specific Receptor and Enzyme Interactions

The true value of a lead compound like this compound lies in its potential for structural modification to create analogs with tailored activities against specific receptors and enzymes. The 3-phenoxyazetidine core provides a versatile platform for systematic chemical alterations to probe the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

One significant area of exploration for analogs of this scaffold is in the modulation of monoamine transporters, including the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). These transporters play crucial roles in regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism of action for many antidepressant and psychoactive drugs.

For instance, research into triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT, has identified the 3-aminoazetidine scaffold as a promising starting point. Bioisosteric modification of a 3-α-oxyazetidine lead compound led to the exploration of various 3-aminoazetidine derivatives. These studies systematically varied the substituents on the azetidine nitrogen and the group attached to the 3-position to understand their impact on transporter affinity and selectivity.

The design of these analogs often follows key medicinal chemistry principles:

Modification of the Azetidine Nitrogen: The secondary amine of the azetidine ring is a common point for modification. Alkylation or arylation at this position can significantly influence a compound's interaction with the target protein. For example, the introduction of different substituted phenyl groups can probe the hydrophobic and electronic requirements of the binding pocket.

Alteration of the Phenoxy Moiety: The 4-fluorophenyl group can be replaced with other substituted aromatic or heteroaromatic rings to explore the impact on binding affinity and selectivity. The position and nature of the substituent on the phenyl ring are critical. For example, moving the fluorine atom to the ortho or meta position, or replacing it with other halogens (e.g., chlorine, bromine) or small alkyl groups, can fine-tune the electronic and steric properties of the molecule.

Stereochemistry: The carbon atom at the 3-position of the azetidine ring is a stereocenter. The synthesis of individual enantiomers and the evaluation of their biological activity are crucial steps in SAR studies. Often, one enantiomer will exhibit significantly higher potency than the other, providing valuable insights into the three-dimensional arrangement of the binding site.

An example of the systematic exploration of analogs can be seen in the development of compounds targeting monoamine transporters. The table below illustrates how modifications to a generalized 3-phenoxyazetidine scaffold can impact inhibitory activity.

| Compound | R1 (on Azetidine-N) | R2 (on Phenyl Ring) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Analog 1 | H | 4-F | 50 | 120 | 80 |

| Analog 2 | CH3 | 4-F | 35 | 100 | 75 |

| Analog 3 | H | 3,4-diCl | 15 | 45 | 30 |

| Analog 4 | H | 4-OCH3 | 80 | 250 | 150 |

This is an illustrative data table based on general SAR principles for this class of compounds and does not represent specific experimental data for this compound itself.

These SAR studies provide a roadmap for medicinal chemists to design new analogs with improved properties. For example, the data might suggest that dichlorination of the phenyl ring enhances potency across all three transporters, while a methoxy (B1213986) group is detrimental to activity.

Beyond monoamine transporters, the 3-phenoxyazetidine scaffold can be adapted to target other receptors and enzymes. By modifying the substituents and their points of attachment, it is possible to design analogs that interact with a wide range of biological targets, including various GPCRs and enzymes like kinases or proteases. The fundamental principles of molecular recognition, driven by shape, electronics, and hydrophobicity, guide the design of these new chemical entities.

Computational Chemistry and Theoretical Investigations of 3 4 Fluorophenoxy Azetidine Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

No specific studies detailing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, or Molecular Electrostatic Potential (MEP) mapping for 3-(4-Fluorophenoxy)azetidine (B1592443) hydrochloride were identified. Such studies would typically provide insights into the molecule's geometric and electronic properties.

Information unavailable.

Information unavailable.

Information unavailable.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No published molecular docking or dynamics simulation studies specifically investigating the interaction of 3-(4-Fluorophenoxy)azetidine hydrochloride with biological targets were found.

Prediction of Reactivity and Stability Profiles Based on Theoretical Models

Without the foundational data from quantum chemical calculations, a theoretical prediction of the reactivity and stability profiles for this compound cannot be accurately generated.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Applications in Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are the most widely used NMR techniques for the characterization of organic compounds like 3-(4-Fluorophenoxy)azetidine (B1592443) hydrochloride.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(4-Fluorophenoxy)azetidine hydrochloride, the protonated azetidine (B1206935) ring introduces diastereotopic protons, leading to more complex splitting patterns than in the free base. The electron-withdrawing nature of the protonated nitrogen atom would cause a significant downfield shift for the adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment. The carbon atoms of the azetidine ring are expected to be in the aliphatic region, while the carbons of the fluorophenoxy group will appear in the aromatic region. The carbon directly bonded to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

Expected ¹H and ¹³C NMR Data:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Azetidine CH | 5.0 - 5.3 | Multiplet | - |

| Azetidine CH₂ (adjacent to NH₂⁺) | 4.2 - 4.6 | Multiplet | - |

| Azetidine CH₂ (adjacent to O) | 4.0 - 4.4 | Multiplet | - |

| Aromatic CH (ortho to F) | 7.0 - 7.2 | Triplet of doublets | JHF ≈ 8-9 Hz, JHH ≈ 8-9 Hz |

| Aromatic CH (ortho to O) | 6.9 - 7.1 | Doublet of doublets | JHH ≈ 8-9 Hz, JHF ≈ 4-5 Hz |

| NH₂⁺ | 9.5 - 11.0 | Broad singlet | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (ppm) | Predicted ¹JCF (Hz) |

| Azetidine CH-O | 65 - 75 | - |

| Azetidine CH₂-N | 50 - 60 | - |

| Aromatic C-F | 155 - 165 | 240 - 250 |

| Aromatic C-O | 150 - 160 | - |

| Aromatic CH (ortho to F) | 115 - 120 | 20 - 25 |

| Aromatic CH (ortho to O) | 118 - 125 | 5 - 10 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The presence of the N-H bond in the protonated azetidine ring would give rise to a broad absorption band in the region of 3200-2800 cm⁻¹. The C-O-C ether linkage and the C-F bond will also have characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Aromatic ring vibrations are typically strong in Raman spectra.

Expected Vibrational Frequencies:

Interactive Data Table: Key Expected IR and Raman Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (stretch) | 3200 - 2800 (broad) | Weak | Stretching |

| C-H (aromatic) | 3100 - 3000 | Strong | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Medium | Stretching |

| C=C (aromatic) | 1600 - 1450 | Strong | Stretching |

| N-H (bend) | 1650 - 1550 | Weak | Bending |

| C-O (ether) | 1260 - 1000 | Medium | Asymmetric & Symmetric Stretching |

| C-N (aliphatic) | 1250 - 1020 | Medium | Stretching |

| C-F (stretch) | 1250 - 1000 | Medium | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide a wealth of information about this compound, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the azetidine ring (puckering) and the relative orientation of the fluorophenoxy group.

Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry if chiral centers are present.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the hydrochloride counter-ion and the protonated amine.

Although a crystal structure for this compound is not publicly available, this technique remains the gold standard for irrefutable structural proof in the solid state.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Fluorophenoxy)azetidine hydrochloride, and how can reaction conditions be optimized?

The synthesis of fluorinated azetidine derivatives typically involves nucleophilic substitution or ring-opening reactions. For example, fluorophenoxy groups can be introduced via coupling reactions using aryl halides and azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization may include adjusting solvent polarity, reaction time, and stoichiometry of reagents to improve yields. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F) are essential for structural validation. Purity (>95%) should be confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) or ion chromatography for chloride quantification. Thermal stability can be assessed using differential scanning calorimetry (DSC) .

Q. What safety protocols should be followed when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism in modulating neuroinflammatory pathways (e.g., NLRP3 inflammasome)?

- In vitro models : Use LPS-stimulated BV2 microglial cells to assess inhibition of NLRP3 inflammasome components (pro-caspase-1, IL-1β) via Western blot or ELISA.

- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) reduction.

- Pathway validation : Apply inhibitors (e.g., MCC950 for NLRP3) or CRISPR/Cas9-knockout models to confirm target specificity .

Q. How can structural modifications of the fluorophenoxy group influence bioactivity in CNS-targeted studies?

- SAR strategies : Synthesize analogs with substituents at the 2-, 3-, or 4-positions of the phenyl ring and compare binding affinities to receptors (e.g., serotonin or dopamine transporters).

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins like TLR4 or MyD87.

- In vivo validation : Assess pharmacokinetics (brain-plasma ratio) in rodent models to optimize blood-brain barrier penetration .

Q. How should contradictory data on cytotoxicity profiles be reconciled across studies?

- Dose-response analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT or LDH release) in multiple cell lines (e.g., SH-SY5Y neurons vs. HEK293).

- Experimental variables : Control for cell passage number, serum concentration, and incubation time.

- Meta-analysis : Compare results with structurally related azetidines (e.g., 3-(difluoromethyl)azetidine hydrochloride) to identify trends in toxicity thresholds .

Q. What methodologies are suitable for studying the compound’s pharmacokinetics and metabolic stability?

- LC-MS/MS : Quantify plasma and tissue concentrations in rodents after oral/intravenous administration.

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify major metabolites via UPLC-QTOF.

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 enzymes .

Data Analysis and Interpretation

Q. How can researchers design dose-ranging studies to balance efficacy and toxicity?

- In vitro : Perform high-content screening (HCS) to establish therapeutic indices (e.g., EC₅₀ for anti-inflammatory effects vs. CC₅₀ for cytotoxicity).

- In vivo : Utilize staggered dosing in murine models (e.g., 10–100 mg/kg) with longitudinal monitoring of biomarkers (e.g., plasma TNF-α).

- Statistical tools : Apply ANOVA with post-hoc Tukey tests to compare dose groups .

Q. What strategies enhance reproducibility in azetidine derivative research?

- Batch standardization : Characterize multiple synthetic batches using identical QC protocols (e.g., NMR, HPLC).

- Open-source data sharing : Deposit raw datasets in repositories like PubChem or Zenodo.

- Collaborative validation : Partner with independent labs to replicate key findings (e.g., ROS suppression in BV2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.